molecular formula C10H14N2O5S2 B14809499 4-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide

4-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide

Cat. No.: B14809499
M. Wt: 306.4 g/mol
InChI Key: AUJNWTFQUSFSPY-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O5S2 and a molecular weight of 306.36 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyclopropoxybenzenesulfonyl chloride with methylsulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and altered pH balance in tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-(methylsulfonamido)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropoxy group, in particular, can influence the compound’s steric and electronic properties, making it a valuable molecule for targeted research and industrial applications .

Properties

Molecular Formula

C10H14N2O5S2

Molecular Weight

306.4 g/mol

IUPAC Name

4-cyclopropyloxy-3-(methanesulfonamido)benzenesulfonamide

InChI

InChI=1S/C10H14N2O5S2/c1-18(13,14)12-9-6-8(19(11,15)16)4-5-10(9)17-7-2-3-7/h4-7,12H,2-3H2,1H3,(H2,11,15,16)

InChI Key

AUJNWTFQUSFSPY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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